molecular formula C5H11Cl2N3S B2730292 (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride CAS No. 2580236-29-7

(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride

Cat. No.: B2730292
CAS No.: 2580236-29-7
M. Wt: 216.12
InChI Key: KQWMNPZFZIUJKA-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine typically involves the reaction of ethyl hydrazinecarbodithioate with appropriate alkylating agents under controlled conditions. One common method includes the reaction of ethyl hydrazinecarbodithioate with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties.

Medicine

In medicine, (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it a valuable component in the formulation of new products .

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. In anticancer research, it may interfere with signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.

Uniqueness

(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c1-2-4-7-5(3-6)9-8-4;;/h2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWMNPZFZIUJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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